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Compound of Interest

Compound Name: CDK2-IN-39

Cat. No.: B10802968

Get Quote

For research use only. Not for use in diagnostic procedures.

Introduction
These application notes provide detailed information and protocols for the use of CDK2-IN-39,

also identified as IV-361. It is critical for researchers to note that while the query was for a

CDK2 inhibitor, available data indicates that IV-361 is a potent and selective inhibitor of Cyclin-

Dependent Kinase 7 (CDK7) and exhibits significantly lower activity against CDK2. The

information provided herein includes the physicochemical properties of IV-361 and general

protocols for evaluating the effects of kinase inhibitors on CDK2 activity and cell proliferation.

These protocols are adaptable for the characterization of various kinase inhibitors.

Compound Information
Compound Name: IV-361 (CDK2-IN-39) CAS Number: 2055741-39-2 Chemical Name: N-(5-

fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-

dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

Biochemical Activity: IV-361 is an orally bioactive and selective CDK7 inhibitor with a Ki of ≤50

nM. It demonstrates significantly less inhibition of CDK2 (Ki ≥1000 nM) and PLK1 (Ki ≥5000
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nM)[1].

Data Presentation
Table 1: Physicochemical Properties of IV-361

Property Value

Molecular Formula C₂₃H₃₂FN₅O₂Si

Molecular Weight 457.62 g/mol

Appearance Solid

Purity ≥99.60%

Storage (Powder) -20°C for 3 years, 4°C for 2 years

Storage (in Solvent) -80°C for 6 months, -20°C for 1 month

Table 2: Solubility of IV-361
Solvent/Formulation Solubility

DMSO (In Vitro) 90 mg/mL (196.67 mM)

In Vivo Formulation 1

10% DMSO + 40% PEG300 + 5% Tween80 +

45% Saline
≥ 2.25 mg/mL (4.92 mM)

In Vivo Formulation 2

10% DMSO + 90% Corn Oil ≥ 2.25 mg/mL (4.92 mM)

Table 3: In Vitro and In Vivo Activity of IV-361
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Assay/Model Target(s) Metric Value Reference

Kinase Inhibition CDK7 Ki ≤50 nM [1]

Kinase Inhibition CDK2 Ki ≥1000 nM [1]

Kinase Inhibition PLK1 Ki ≥5000 nM [1]

HCT-116 Cell

Growth Inhibition
- GI₅₀ ≤100 nM [1]

IL-2 and IL-17

Production in

PBMCs

- IC₅₀ ≤100 nM [1]

HCT-116 Mouse

Xenograft
- TGI

≥46% at 25

mg/kg/day (oral)
[1]
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Caption: Simplified CDK2 signaling pathway in cell cycle progression.
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Caption: General experimental workflow for kinase inhibitor evaluation.
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Caption: Decision-making flowchart for kinase inhibitor studies.
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Experimental Protocols
I. Preparation of Stock Solutions
1.1. In Vitro Stock Solution (DMSO)

To prepare a 10 mM stock solution of IV-361 (MW: 457.62), weigh 4.58 mg of the compound.

Dissolve the powder in 1 mL of high-purity DMSO.

Vortex or sonicate until the solution is clear.

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Store at -20°C or -80°C.

1.2. In Vivo Formulation 1 (with PEG300 and Tween80)

Start with a concentrated stock of IV-361 in DMSO (e.g., 22.5 mg/mL).

For 1 mL of final formulation, add 100 µL of the DMSO stock to 400 µL of PEG300. Mix until

clear.

Add 50 µL of Tween80 to the solution and mix thoroughly.

Add 450 µL of sterile saline (0.9% NaCl in water) to reach the final volume of 1 mL. Mix well.

This formulation should be prepared fresh before each use.

1.3. In Vivo Formulation 2 (with Corn Oil)

Start with a concentrated stock of IV-361 in DMSO (e.g., 22.5 mg/mL).

For 1 mL of final formulation, add 100 µL of the DMSO stock to 900 µL of sterile corn oil.

Vortex or mix vigorously to ensure a uniform suspension.

This formulation should be prepared fresh before each use.
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II. In Vitro Kinase Assay (General Protocol)
This protocol describes a general method to measure the inhibitory activity of a compound

against CDK2/Cyclin complexes using a luminescence-based assay that quantifies ATP

consumption (e.g., ADP-Glo™ Kinase Assay).

2.1. Materials

Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

Kinase substrate (e.g., Histone H1 or a specific peptide)

ATP

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM

DTT)

Test compound (serially diluted)

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque 96- or 384-well plates

Plate reader capable of measuring luminescence

2.2. Procedure

Prepare serial dilutions of the test compound in kinase assay buffer. Also prepare a vehicle

control (e.g., DMSO at the same final concentration as in the compound wells).

In a 384-well plate, add 1 µL of the compound dilution or vehicle control.

Prepare the enzyme solution by diluting the CDK2/Cyclin complex in kinase assay buffer to

the desired concentration. Add 2 µL of the diluted enzyme to each well.

Prepare the substrate/ATP solution by diluting the substrate and ATP in kinase assay buffer.

Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution to each well.
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Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP by following the manufacturer's protocol

for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP,

followed by a second reagent to convert the generated ADP back to ATP, which is then

measured via a luciferase reaction.

Record the luminescence signal.

Calculate the percent inhibition for each compound concentration relative to the vehicle

control and determine the IC₅₀ value by fitting the data to a dose-response curve.

III. Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

3.1. Materials

Cancer cell line of interest (e.g., HCT-116)

Complete cell culture medium

Test compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well clear flat-bottom plates

Multichannel pipette

Microplate reader (570 nm absorbance)

3.2. Procedure
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Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.

Prepare serial dilutions of the test compound in complete medium.

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a

vehicle control.

Incubate for 72 hours (or a desired time period).

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable

cells to metabolize the MTT into formazan crystals.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

GI₅₀/IC₅₀ value.

IV. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after

treatment with an inhibitor.

4.1. Materials

Cancer cell line

Complete cell culture medium

Test compound

Phosphate-buffered saline (PBS)
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70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Flow cytometer

4.2. Procedure

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with the test compound at various concentrations (including a vehicle control)

for 24-48 hours.

Harvest the cells by trypsinization, collecting both adherent and floating cells.

Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in 500 µL of cold PBS.

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Wash the cells with PBS and centrifuge.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples on a flow cytometer.

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M

phases of the cell cycle.

V. Western Blotting for Phosphorylated Rb
This protocol is to detect changes in the phosphorylation of Retinoblastoma protein (pRb), a

key downstream substrate of CDK2.
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5.1. Materials

Treated cell pellets

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

5.2. Procedure

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Normalize all samples to the same protein concentration and add Laemmli buffer. Boil at

95°C for 5 minutes.

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform

electrophoresis.
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Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

The membrane can be stripped and re-probed for total Rb and a loading control like β-actin.

VI. In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a

compound in a mouse xenograft model.

6.1. Materials

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

Cancer cell line (e.g., HCT-116)

Matrigel (optional)

Test compound formulated for in vivo administration

Vehicle control

Calipers

Animal balance

6.2. Procedure
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Subcutaneously inject 1-10 x 10⁶ cancer cells (often in a mixture with Matrigel) into the flank

of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomize the mice into treatment and control groups.

Measure the tumor volume [Volume = (Width² x Length) / 2] and body weight of each mouse

before starting treatment.

Administer the test compound (e.g., by oral gavage) and vehicle control to the respective

groups daily or according to the desired schedule.

Monitor tumor volume and body weight every 2-3 days.

Continue treatment for a predetermined period (e.g., 21-28 days).

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., pharmacodynamics by Western blot).

Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to

the vehicle control group.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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